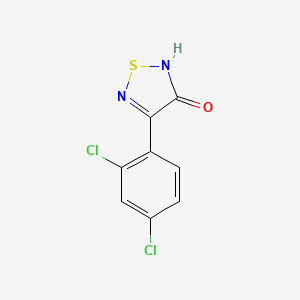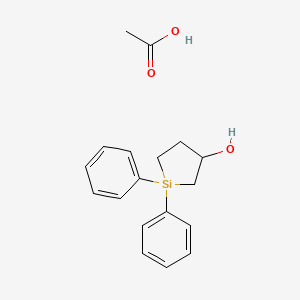![molecular formula C9H16O4 B14285749 [(2-Methylpropanoyl)oxy]methyl butanoate CAS No. 137373-55-8](/img/structure/B14285749.png)
[(2-Methylpropanoyl)oxy]methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Methylpropanoyl)oxy]methyl butanoate is an ester compound, characterized by its pleasant fruity odor. Esters are widely known for their distinctive fragrances and are commonly found in nature, particularly in fruits and flowers . This compound is a derivative of butanoic acid and 2-methylpropanoic acid, making it a part of the larger family of esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters like [(2-Methylpropanoyl)oxy]methyl butanoate is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are typically limited to the formation of simple esters .
Industrial Production Methods
Industrially, esters are often produced via Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency in producing a variety of esters .
Análisis De Reacciones Químicas
Types of Reactions
Esters like [(2-Methylpropanoyl)oxy]methyl butanoate undergo several types of chemical reactions, including:
Hydrolysis: Breaking down the ester into its corresponding acid and alcohol under acidic or basic conditions.
Reduction: Reducing the ester to an alcohol using reagents like lithium aluminum hydride.
Transesterification: Exchanging the organic group of an ester with the organic group of an alcohol.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid or base catalyst.
Reduction: Commonly uses lithium aluminum hydride (LiAlH4).
Transesterification: Often employs an alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Yields the corresponding alcohol.
Transesterification: Results in a different ester and alcohol.
Aplicaciones Científicas De Investigación
[(2-Methylpropanoyl)oxy]methyl butanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action for esters like [(2-Methylpropanoyl)oxy]methyl butanoate typically involves nucleophilic attack on the carbonyl carbon. This can lead to various reactions such as hydrolysis, where water acts as the nucleophile, or reduction, where a hydride donor like LiAlH4 is the nucleophile . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: Another ester with a fruity odor, commonly found in nature.
Ethyl acetate: Widely used as a solvent and in the production of perfumes and flavorings.
Isopropyl butanoate: Known for its pleasant odor and used in similar applications as [(2-Methylpropanoyl)oxy]methyl butanoate.
Uniqueness
This compound is unique due to its specific combination of butanoic acid and 2-methylpropanoic acid, which gives it distinct chemical properties and applications. Its synthesis and reactions are well-studied, making it a valuable compound in both academic and industrial research .
Propiedades
Número CAS |
137373-55-8 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-methylpropanoyloxymethyl butanoate |
InChI |
InChI=1S/C9H16O4/c1-4-5-8(10)12-6-13-9(11)7(2)3/h7H,4-6H2,1-3H3 |
Clave InChI |
WMCYKCQZUHWYSS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCOC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


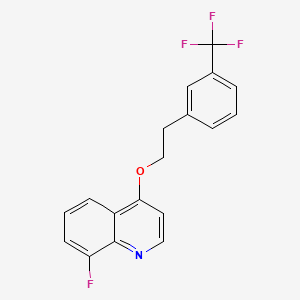

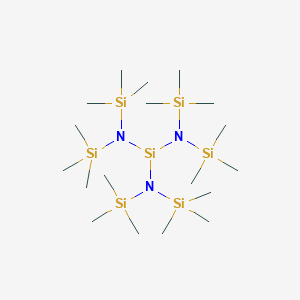

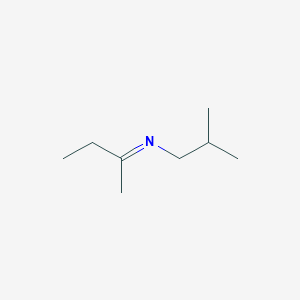
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)

![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
